4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide
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Overview
Description
4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound with a molecular formula of C15H17FN2O. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities.
Mechanism of Action
Target of Action
It’s structurally related to 4-(4-fluorobenzyl)piperidine , which is known to target Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a compound involved in neurodegenerative diseases.
Mode of Action
Compounds with a piperidine moiety, like this one, are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, influencing a range of biological processes .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Preparation Methods
The synthesis of 4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide involves several steps. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and pharmacological properties .
Properties
IUPAC Name |
4-cyclopropylidene-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-13-3-5-14(6-4-13)17-15(19)18-9-7-12(8-10-18)11-1-2-11/h3-6H,1-2,7-10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVAAOUFIXEASF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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